Product packaging for Estradiol 3-phosphate(Cat. No.:CAS No. 13425-82-6)

Estradiol 3-phosphate

Cat. No.: B1250059
CAS No.: 13425-82-6
M. Wt: 352.4 g/mol
InChI Key: HRGSZQQJTWZVHP-ZBRFXRBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol 3-phosphate is a water-soluble conjugate and a phosphate ester of the natural estrogen, estradiol . As a biochemical prodrug, it is designed to be rapidly hydrolyzed by phosphatase enzymes in the body to release the active parent compound, estradiol . This mechanism is shared with other therapeutically used compounds where estradiol phosphate forms part of the structure, such as the chemotherapeutic agent estramustine phosphate . Its primary research value lies in its improved solubility characteristics compared to estradiol, facilitating its use in various experimental models. Researchers investigate this compound to study targeted estrogen delivery, drug metabolism, and the enzymatic activity of phosphatases . It serves as a critical tool in endocrine and cancer research, particularly in exploring the effects of estrogen in prostate cancer models and understanding the pharmacokinetics of steroid hormone prodrugs . This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25O5P B1250059 Estradiol 3-phosphate CAS No. 13425-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13425-82-6

Molecular Formula

C18H25O5P

Molecular Weight

352.4 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

HRGSZQQJTWZVHP-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Other CAS No.

13425-82-6

Origin of Product

United States

Chemical and Physical Properties

Estradiol (B170435) 3-phosphate, also known as estra-1,3,5(10)-triene-3,17β-diol 3-(dihydrogen phosphate), is a synthetic derivative of estradiol. nih.gov The key structural feature is the presence of a phosphate (B84403) group esterified to the hydroxyl group at the C3 position of the steroid's A-ring. This modification significantly impacts its physicochemical properties.

Table 1: Physicochemical Properties of Estradiol 3-Phosphate

Property Value
Molecular Formula C₁₈H₂₅O₅P
Molecular Weight 352.36 g/mol
IUPAC Name [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate nih.gov
CAS Number 13425-82-6 nih.gov
Appearance White to off-white solid
Solubility Improved water solubility compared to estradiol ontosight.ai

| XLogP3 | 1.4 nih.gov |

Synthesis and Manufacturing

The laboratory-scale synthesis of Estradiol (B170435) 3-phosphate typically involves the phosphorylation of estradiol. One common method utilizes a phosphorylating agent to introduce the phosphate (B84403) group at the 3-hydroxyl position of the estradiol molecule. ontosight.ai The synthesis of a related compound, 2-methoxyestradiol (B1684026) 3-phosphate, involved dissolving 2-methoxyestradiol in an anhydrous solvent like acetonitrile, followed by the addition of a phosphorylating agent in the presence of a base. acs.org The reaction is carefully controlled to ensure regioselective phosphorylation. Purification of the final product is often achieved through chromatographic techniques to isolate the desired phosphorylated steroid. acs.org

Mechanism of Action and Biological Significance

Prodrug and Enzymatic Conversion to Estradiol (B170435)

Estradiol 3-phosphate functions as a prodrug, meaning it is an inactive or less active precursor that is converted into the active form, estradiol, within the body. ontosight.aiwikipedia.org This conversion is an enzymatic process catalyzed by endogenous phosphatases, which are ubiquitous in various tissues. wikipedia.org These enzymes hydrolyze the phosphate (B84403) ester bond, releasing free estradiol and an inorganic phosphate group. This targeted release mechanism is a key area of interest in research, as it offers the potential for localized delivery of estradiol. Studies have shown that the 3-phosphate derivative of 2-methoxyestradiol (B1684026) is metabolized more efficiently to the parent compound in vivo compared to the 17-phosphate derivative. acs.orgnih.gov

Interaction with Alkaline Phosphatase

This compound is a known substrate for alkaline phosphatase. oup.compsu.edu Alkaline phosphatases are a group of enzymes that are most effective in an alkaline environment and are involved in removing phosphate groups from various molecules, including nucleotides and proteins. The hydrolysis of this compound by alkaline phosphatase is a commonly used reaction in enzyme assays. oup.com Research has also explored the inhibitory effects of certain phosphorylated estrogens, such as estradiol 3,17-diphosphate, on kidney alkaline phosphatase. oup.com The interaction between this compound and alkaline phosphatase is a valuable tool for studying enzyme kinetics and for screening potential modulators of alkaline phosphatase activity.

Applications in Research

Substrate in Enzyme Assays

Due to its specific hydrolysis by phosphatases, Estradiol (B170435) 3-phosphate serves as an excellent substrate in various enzyme assays. These assays are crucial for determining the activity of phosphatases in biological samples, for purifying these enzymes, and for studying their kinetic properties. The reaction can be monitored by measuring the appearance of the product, estradiol, or the depletion of the substrate, Estradiol 3-phosphate.

Study of Estrogenic Pathways

By acting as a precursor that releases estradiol, this compound is utilized in research to study the downstream effects of estrogen signaling. drugbank.com Once converted to estradiol, the hormone can bind to estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate the expression of target genes. drugbank.comwikipedia.org This allows researchers to investigate the intricate mechanisms of estrogen action in various physiological and pathological processes, including cell proliferation, differentiation, and the regulation of the menstrual cycle. ontosight.aiontosight.ai

Q & A

Basic: What are the established methods for synthesizing and purifying Estradiol 3-phosphate for experimental use?

This compound is synthesized via phosphorylation of estradiol using phosphorylating agents (e.g., phosphorus oxychloride) under controlled anhydrous conditions. Post-synthesis, purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the phosphorylated derivative from unreacted precursors. Characterization is performed using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation . Critical parameters include reaction temperature (maintained at 4°C to prevent hydrolysis) and solvent selection (e.g., dichloromethane for moisture-sensitive steps).

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. For cellular or tissue samples, homogenization is followed by solid-phase extraction (SPE) to remove lipids and proteins. Chromatographic separation uses C18 columns with mobile phases optimized for polar phosphate esters (e.g., methanol/ammonium acetate gradients). Normalization against endogenous controls (e.g., glyceraldehyde 3-phosphate dehydrogenase, GAPDH) is critical for correcting extraction efficiency variations in qPCR-based studies .

Intermediate: How does the phosphate group influence this compound’s bioavailability compared to unmodified estradiol?

The phosphate moiety enhances hydrophilicity, reducing passive diffusion across cell membranes. Bioavailability studies often employ Caco-2 cell monolayers to model intestinal absorption, with results showing significantly lower permeability (Papp < 1 × 10⁻⁶ cm/s) compared to estradiol. However, enzymatic cleavage by phosphatases (e.g., alkaline phosphatase in serum) restores bioactivity. Researchers should account for phosphatase activity in experimental buffers (e.g., using phosphatase inhibitors like sodium orthovanadate) to avoid premature dephosphorylation .

Advanced: What experimental designs address contradictions in reported receptor-binding affinities of this compound?

Discrepancies in receptor affinity (e.g., ERα vs. ERβ) may arise from differences in assay conditions. To resolve this:

  • Competitive binding assays : Use radiolabeled estradiol (³H-E2) and varying concentrations of this compound in cell lines expressing individual receptor subtypes (e.g., ERα-transfected HEK293 cells).
  • Co-treatment with receptor modulators : Include ERα-specific agonists (e.g., PPT) and antagonists (e.g., MPP) to isolate contributions from receptor subtypes, as demonstrated in ex vivo hypothalamic models .
  • Molecular docking simulations : Validate findings using in silico models to assess steric hindrance from the phosphate group.

Advanced: How can researchers model the metabolic stability of this compound in heterogeneous biological systems?

A tiered approach is recommended:

In vitro hepatic models : Incubate the compound with human liver microsomes (HLM) or hepatocytes to assess phosphatase-mediated hydrolysis. Monitor degradation via LC-MS and calculate half-life (t½).

In silico predictions : Use tools like GastroPlus™ to simulate first-pass metabolism, incorporating parameters like logP and solubility.

In vivo pharmacokinetics : Administer this compound to rodent models and compare plasma concentrations of intact compound vs. free estradiol via serial blood sampling. Contradictory data between models should be analyzed for species-specific phosphatase expression profiles .

Advanced: What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

  • Quality control (QC) protocols : Implement orthogonal analytical methods (e.g., HPLC purity >98%, ICP-MS for phosphate content verification).
  • Stability testing : Store lyophilized aliquots at -80°C under argon to prevent oxidation. Pre-test aliquots under experimental conditions (e.g., 37°C in cell culture media) to confirm stability over the study duration.
  • Reference standards : Use commercially available certified reference materials (CRMs) or in-house standards calibrated against CRMs .

Methodological Focus: How are network analyses applied to study this compound’s role in metabolic pathways?

Metabolomic network analysis involves:

  • Untargeted LC-MS profiling of treated vs. control samples (e.g., fungal cultures or mammalian cells).
  • Feature annotation using databases like METLIN or HMDB, prioritizing nodes with significant fold changes (p < 0.05, FDR-corrected).
  • Pathway enrichment : Tools like MetaboAnalyst 5.0 map the compound to steroidogenesis or phosphatidylinositol signaling. In fungal studies, this compound clustered with secondary metabolites linked to stress response pathways .

Methodological Focus: What in vivo models are optimal for studying this compound’s endocrine effects?

  • Ovariectomized (OVX) rodents : this compound is administered subcutaneously to bypass first-pass metabolism. Compare uterine weight changes and serum LH levels against estradiol-treated controls.
  • Xenograft models : Human endometrial cells implanted in immunocompromised mice allow evaluation of tumorigenic effects. Include RU486 (progesterone receptor antagonist) co-treatment to isolate ER-mediated pathways .

Data Interpretation: How should researchers contextualize conflicting results on this compound’s estrogenic potency?

Conflicts may stem from:

  • Assay sensitivity : Radioligand binding assays detect nM-range affinities, while transcriptional reporter assays (e.g., luciferase-based ER reporters) require higher concentrations.
  • Cell type variability : ERα/ERβ ratios differ across tissues (e.g., breast vs. bone). Perform meta-analyses stratified by tissue type and receptor expression levels .

Emerging Research: What gaps exist in understanding this compound’s role in non-classical estrogen signaling?

Current unknowns include:

  • Membrane receptor interactions : Does the phosphate group enable binding to GPER-1 or ER-X? Use proximity ligation assays (PLA) to visualize receptor-compound colocalization.
  • Epigenetic effects : ChIP-seq for ER recruitment to non-coding RNA promoters (e.g., lncRNAs) in the presence of this compound.
  • Cross-species conservation : Compare metabolic stability in primate vs. rodent models to address translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol 3-phosphate
Reactant of Route 2
Estradiol 3-phosphate

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